KadcoccinicacidI
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Overview
Description
KadcoccinicacidI is a triterpene acid isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound is part of a group of triterpenoids known for their complex polycyclic structures and significant pharmacological activities . This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system .
Preparation Methods
The preparation of KadcoccinicacidI involves the extraction and isolation from the stems of Kadsura coccinea. The synthetic route to this compound includes several key steps:
Chemical Reactions Analysis
KadcoccinicacidI undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KadcoccinicacidI has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of KadcoccinicacidI involves its interaction with specific molecular targets and pathways:
Anti-HIV Activity: This compound inhibits the replication of HIV by targeting viral enzymes and interfering with viral entry into host cells.
Anti-Tumor Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
KadcoccinicacidI is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:
KadcoccinicacidA: Another triterpene acid from Kadsura coccinea with a similar lanostane skeleton.
KadcotrionesA-C: Tricyclic triterpenoids from Kadsura coccinea with distinct ring systems.
SchisanlactoneE: A triterpenoid from Kadsura polysperma with anti-HIV and antioxidant activities.
These compounds share some structural similarities with this compound but differ in their specific ring systems and biological activities.
Properties
Molecular Formula |
C31H46O5 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(2R,4bR,5R,7S,8S,9aR)-8-(2-carboxyethyl)-9a-methoxy-5,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4a,4b,5,6,7-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H46O5/c1-18(2)25-16-21(5)28-24-13-12-23(19(3)10-9-11-20(4)29(34)35)22(6)31(24,36-8)17-26(28)30(25,7)15-14-27(32)33/h11,17,19,21,23-25,28H,1,6,9-10,12-16H2,2-5,7-8H3,(H,32,33)(H,34,35)/b20-11-/t19-,21-,23-,24?,25+,28-,30+,31-/m1/s1 |
InChI Key |
WTZDVJDJXXEZBD-CKMNHEDWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@](C2=C[C@@]3(C([C@@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)OC)(C)CCC(=O)O)C(=C)C |
Canonical SMILES |
CC1CC(C(C2=CC3(C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)OC)(C)CCC(=O)O)C(=C)C |
Origin of Product |
United States |
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